3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
Description
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized at position 4 with a (3-methylpyridin-2-yl)oxymethyl group.
Properties
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-3-2-6-21-17(13)23-12-14-4-9-22(10-5-14)16-15(11-18)19-7-8-20-16/h2-3,6-8,14H,4-5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJQWAHDKIXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Piperidine derivatives are commonly synthesized via cyclization of linear precursors. A method adapted from glycine transporter inhibitor syntheses involves reductive amination of δ-amino ketones (e.g., 8 → 25 in). For 4-(hydroxymethyl)piperidine:
-
Ketone formation : React 4-piperidone with formaldehyde under Mannich conditions to yield 4-(hydroxymethyl)piperidine.
-
Protection : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: L-Selectride (1.0 equiv, −78°C)
Etherification with 3-Methylpyridin-2-ol
Mitsunobu Reaction
The Mitsunobu reaction enables efficient ether bond formation under mild conditions. A protocol modified from Rabeprazole syntheses () involves:
-
Deprotection : Remove the TBS group from 4-(hydroxymethyl)piperidine using tetrabutylammonium fluoride (TBAF).
-
Coupling : React the free alcohol with 3-methylpyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
| Reaction Time | 12–16 hours |
| Yield | 82–88% |
Side Reactions :
-
Over-oxidation of the alcohol to a ketone (mitigated by strict temperature control).
-
Epimerization at the piperidine C4 position (prevented by steric hindrance from the hydroxymethyl group).
Pyrazine Functionalization
Nucleophilic Aromatic Substitution
Introducing the piperidine moiety to pyrazine-2-carbonitrile requires activation of the pyrazine C3 position. Chloropyrazines are ideal substrates:
-
Chlorination : Treat pyrazine-2-carbonitrile with phosphorus oxychloride (POCl₃) to yield 3-chloropyrazine-2-carbonitrile.
-
Amination : React with 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine under basic conditions.
| Component | Specification |
|---|---|
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Yield | 68–74% |
Mechanistic Insight :
The palladium catalyst facilitates a Buchwald-Hartwig-type coupling, enabling C–N bond formation even with sterically hindered piperidines.
Cyanation Strategies
Late-Stage Cyanation
If the pyrazine core lacks the cyano group, Sandmeyer reaction or transition-metal-catalyzed cyanation can be employed:
-
Diazotization : Convert a 2-aminopyrazine derivative to its diazonium salt using NaNO₂ and HCl.
-
Cyanation : Treat with CuCN in aqueous NH₃ to install the nitrile group.
Challenges :
-
Competing hydrolysis of the nitrile under acidic conditions.
-
Poor regioselectivity in polyhalogenated pyrazines.
Solutions :
-
Use trimethylsilyl cyanide (TMSCN) as a safer cyanide source.
-
Employ microwave irradiation to reduce reaction time and improve yield (e.g., 65% yield in 30 minutes at 150°C).
Alternative Routes and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach combines etherification and amination in a single vessel:
-
Step 1 : Mitsunobu reaction between 4-(hydroxymethyl)piperidine and 3-methylpyridin-2-ol.
-
Step 2 : Direct coupling with 3-chloropyrazine-2-carbonitrile without intermediate isolation.
Advantages :
Limitations :
-
Requires compatibility between reaction conditions (e.g., DEAD may interfere with palladium catalysts).
Industrial-Scale Considerations
Oxidation and Purification
Large-scale synthetics prioritize cost-effective oxidants and crystallization methods. Lessons from Rabeprazole production () include:
-
Oxidant Selection : Sodium hypochlorite (NaOCl) over hydrogen peroxide (H₂O₂) for better scalability and lower byproduct formation.
-
Crystallization Solvents : Acetonitrile/toluene mixtures yield high-purity (>99.5%) product via temperature-controlled antisolvent addition.
Process Data :
| Parameter | Value |
|---|---|
| Scale | 50 kg batch |
| Purity | 99.7% (HPLC) |
| Cycle Time | 18–24 hours |
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine-substituted pyrazines.
Scientific Research Applications
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is also investigated for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazine vs. Pyridine Derivatives
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile : Pyridine core with a carbonitrile group and aryl/thiophene substituents. This compound’s single-crystal X-ray data confirm planar geometry, which may improve stacking interactions in protein binding pockets .
2.1.2. Naphthyridine and Thieno-Pyridine Analogs
- 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) : Exhibits antidepressant-like effects in rodent models via serotonergic mechanisms (pA2 = 7.2, log P = 2.1). The naphthyridine core may enhance blood-brain barrier penetration compared to pyrazine derivatives .
- 3-Amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile: Thieno-pyridine core with carbonitrile shows enhanced π-π interactions, though its biological targets remain uncharacterized .
Substituent Modifications on Piperidine/Piperazine
Oxygen-Linked Substituents
- 3-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile : Piperidine-3-yloxy linker with a methyl-oxopyridine substituent. The oxo group may confer hydrogen-bonding capacity, contrasting with the methylpyridinyloxy group in the target compound .
- N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine : Piperazine-free structure with a fluorophenyl-pyridopyrazine core. The absence of a piperidine ring simplifies synthesis but reduces conformational flexibility .
Aryl and Heteroaryl Modifications
- 3-{4-[6-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile : Piperazine-linked pyrimidine-pyrazole substituent. The pyrimidine group may enhance solubility compared to the target compound’s methylpyridinyl group .
- 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one: Piperazine-linked pyridopyrimidinone demonstrates kinase inhibitory activity, suggesting that similar substitutions in the target compound could modulate selectivity .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 284.35 g/mol. The structure includes a pyrazine ring, a piperidine moiety, and a methylpyridine group, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of neurological disorders and cancer treatment.
Target Interactions
- Tyrosine Kinases Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which are critical in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Modulation : The piperidine and pyrazine moieties may interact with neurotransmitter receptors, potentially modulating pathways involved in mood regulation and cognitive function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of pyrazine compounds can exert significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis through the activation of caspases and modulation of key apoptotic proteins like p53 and Bax .
Neuroprotective Effects
The structural components suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in targeting central nervous system disorders.
Case Studies
- Cytotoxicity Assays : In vitro assays have shown that the compound can induce cell death in cancer cell lines more effectively than standard chemotherapeutics like doxorubicin. The combination of this compound with doxorubicin has been noted to enhance the overall anticancer effect, suggesting a synergistic relationship .
- Neuropharmacological Studies : Preliminary studies indicate that the compound may exhibit anxiolytic effects in animal models, warranting further investigation into its potential as an antidepressant or anxiolytic agent.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Tyrosine kinase inhibition, receptor modulation |
| 5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine | Anticancer | Similar mechanisms involving apoptosis induction |
| Pyrazolo[4,3-e][1,2,4]triazines | Anticancer | Induction of apoptosis via caspase activation |
Q & A
Q. What are the critical steps in synthesizing 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introducing the (3-methylpyridin-2-yl)oxymethyl group via nucleophilic substitution or coupling reactions under inert atmospheres.
- Pyrazine ring formation : Utilizing condensation reactions with nitrile precursors.
- Optimization : Control temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling). Monitor progress via HPLC (for intermediate purity) and ¹H NMR (for structural confirmation) .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridine and piperidine moieties. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene signals (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ = calculated mass).
- HPLC : Purity ≥95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What is the hypothesized mechanism of action for this compound in kinase inhibition studies?
Methodological Answer: The pyrazine-carbonitrile core likely acts as a ATP-binding site competitor , while the 3-methylpyridinyloxy group enhances selectivity for kinases with hydrophobic pockets (e.g., JAK2 or EGFR mutants). Validate via:
- Enzyme assays : Measure IC₅₀ values against recombinant kinases.
- Molecular docking : Align the compound’s structure with kinase crystal structures (e.g., PDB entries) to predict binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different kinase assays?
Methodological Answer:
- Assay standardization : Control ATP concentrations (1–10 µM) and pH (7.4) to minimize variability.
- Structural analogs : Compare activity of derivatives with modified piperidine/pyridine substituents to identify critical binding motifs.
- Kinase panel screening : Test against ≥50 kinases to assess off-target effects. Discrepancies may arise from differential post-translational modifications in kinase sources .
Q. What strategies are effective for studying the hydrolysis kinetics of the pyrazine-carbonitrile group under physiological conditions?
Methodological Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for pyrazine) or LC-MS .
- Activation energy calculation : Use Arrhenius plots from data collected at 25°C, 37°C, and 50°C.
- Metabolite identification : Isolate hydrolyzed products (e.g., pyrazine-2-carboxylic acid) using preparative TLC .
Q. How can advanced analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
Q. What synthetic challenges arise in scaling up multi-step reactions for this compound, and how can they be mitigated?
Methodological Answer:
- Intermediate instability : Protect reactive groups (e.g., nitrile) via Boc or Fmoc strategies during piperidine functionalization.
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale separations.
- Byproduct minimization : Use flow chemistry to control exothermic reactions (e.g., Grignard additions) .
Q. How can computational models predict the impact of structural modifications on blood-brain barrier (BBB) permeability?
Methodological Answer:
- QSAR models : Train algorithms on logP, polar surface area (PSA), and hydrogen-bond donor/acceptor counts from analogs.
- MD simulations : Simulate compound interaction with lipid bilayers (e.g., CHARMM force fields).
- In vitro validation : Use MDCK cell monolayers to measure apparent permeability (Papp) .
Q. What experimental designs are optimal for assessing the compound’s toxicity profile in preclinical studies?
Methodological Answer:
- Ames test : Screen for mutagenicity using Salmonella strains TA98 and TA100.
- hERG assay : Patch-clamp studies to evaluate cardiac ion channel inhibition.
- CYP inhibition : Test against CYP3A4/2D6 isoforms using fluorescent substrates.
- Rodent models : Dose-dependent toxicity studies (10–100 mg/kg) with histopathology endpoints .
Q. How do solvent polarity and proticity influence the compound’s solubility and crystallization behavior?
Methodological Answer:
- Solubility screening : Use the Hildebrand parameter to rank solvents (e.g., DMSO > ethanol > water).
- Crystallization optimization : Seed saturated solutions (in acetone/water) with microcrystals to control polymorphism.
- Dynamic light scattering (DLS) : Monitor particle size distribution during nucleation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
